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Compound of Interest

Compound Name: 1-(Chloromethyl)naphthalene

Cat. No.: B051744 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of the antifungal agent Naftifine, with a specific focus on the key intermediate, 1-
(Chloromethyl)naphthalene. The synthesis is a multi-step process that is well-documented in

patent literature, offering a cost-effective route for the production of this widely used

pharmaceutical compound.

Introduction
Naftifine is a topical antifungal agent belonging to the allylamine class, effective against a

variety of dermatophytes. Its synthesis commonly proceeds through a pathway involving the

key intermediate N-methyl-1-naphthylmethylamine, which is prepared from 1-
(Chloromethyl)naphthalene. This document outlines the synthetic route from naphthalene to

Naftifine hydrochloride, providing detailed protocols and quantitative data to aid in research and

development.

Overall Synthesis Pathway
The synthesis of Naftifine hydrochloride from naphthalene can be summarized in three main

stages:

Chloromethylation of Naphthalene: Naphthalene is reacted with paraformaldehyde and

hydrochloric acid to produce 1-(Chloromethyl)naphthalene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b051744?utm_src=pdf-interest
https://www.benchchem.com/product/b051744?utm_src=pdf-body
https://www.benchchem.com/product/b051744?utm_src=pdf-body
https://www.benchchem.com/product/b051744?utm_src=pdf-body
https://www.benchchem.com/product/b051744?utm_src=pdf-body
https://www.benchchem.com/product/b051744?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amination of 1-(Chloromethyl)naphthalene: The resulting 1-(Chloromethyl)naphthalene
is then reacted with methylamine to form N-methyl-1-naphthylmethylamine.

Condensation and Salt Formation: N-methyl-1-naphthylmethylamine undergoes a

condensation reaction with cinnamyl chloride, followed by conversion to the hydrochloride

salt to yield Naftifine hydrochloride.

Data Presentation
The following tables summarize the quantitative data for each step of the synthesis, based on

published patent literature.

Table 1: Synthesis of 1-(Chloromethyl)naphthalene

Reagent Molar Ratio Quantity

Naphthalene 1 320 g

Paraformaldehyde 1.83 110 g

Glacial Acetic Acid - 250-300 mL

85% Phosphoric Acid - 65 mL

Concentrated Hydrochloric

Acid
- 300-400 mL

Reaction Conditions Value

Temperature 80-85 °C

Reaction Time 6 hours

Yield Value

Crude Product High

Table 2: Synthesis of N-methyl-1-naphthylmethylamine
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Reagent Molar Ratio Quantity

1-(Chloromethyl)naphthalene

crude product
1 From previous step

30% Methylamine in Ethanol Excess 1.5 L

Ethanol (solvent for crude

product)
- 500 mL

Reaction Conditions Value

Temperature Room Temperature

Reaction Time Overnight

Yield Value

Product High

Table 3: Synthesis of Naftifine Hydrochloride
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Reagent Molar Ratio Quantity

N-methyl-1-

naphthylmethylamine

hydrochloride

1 74.2 g (0.36 mol)

Anhydrous Potassium

Carbonate
2.5 123.7 g (0.90 mol)

PEG-600 (catalyst) 0.28 60 g (0.1 mol)

Cinnamyl Chloride 1.08 60 g (0.39 mol)

Methyl tert-butyl ether (solvent) - 1.2 L

Reaction Conditions Value

Temperature Reflux

Reaction Time
1 hour (initial), 4-6 hours

(addition), 8 hours (final)

Yield Value

Crude Product High

Experimental Protocols
Synthesis of 1-(Chloromethyl)naphthalene
This protocol is based on the chloromethylation of naphthalene.

Materials:

Naphthalene (320g)

Paraformaldehyde (110g)

Glacial Acetic Acid (260mL)

85% Phosphoric Acid (65mL)
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Concentrated Hydrochloric Acid (362mL)

Ice-cold water

10% Potassium Carbonate solution (ice-cold)

Reactor with heating and stirring capabilities

Separator

Procedure:

To a suitable reactor, add naphthalene, paraformaldehyde, glacial acetic acid, 85%

phosphoric acid, and concentrated hydrochloric acid.[1]

Heat the mixture to an internal temperature of 80-85 °C with vigorous stirring.[1]

Maintain the reaction at this temperature for 6 hours.[1]

After 6 hours, cool the mixture to 15-20 °C.[1]

Transfer the mixture to a separator and add ice-cold water.

Separate the lower layer, which is the crude 1-(Chloromethyl)naphthalene.[1]

Wash the crude product successively with ice-cold water, ice-cold 10% potassium carbonate

solution, and finally with ice-cold water again.[1]

The resulting crude 1-(Chloromethyl)naphthalene is used directly in the next step.

Synthesis of N-methyl-1-naphthylmethylamine
This protocol describes the amination of 1-(Chloromethyl)naphthalene with methylamine.

Materials:

Crude 1-(Chloromethyl)naphthalene (from the previous step)

Ethanol (500mL)
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30% Methylamine in ethanol solution (1.5L), pre-chilled in an ice bath

Hydrochloric acid (for pH adjustment)

Water

Reaction vessel with stirring

Procedure:

Dissolve the crude 1-(Chloromethyl)naphthalene in 500mL of ethanol.[1]

In a separate vessel, cool 1.5L of 30% methylamine in ethanol solution in an ice bath.

Slowly pour the solution of 1-(Chloromethyl)naphthalene into the cold methylamine

solution with stirring.[1]

Allow the reaction mixture to stir overnight at room temperature.[1]

Remove the ethanol and excess methylamine by distillation under normal pressure.[1]

To the residue, add 1L of water.

Adjust the pH to strongly acidic with hydrochloric acid, which will cause a solid to precipitate.

[1]

Filter the solid and wash it with three 100mL portions of water. The solid is N-methyl-1-

naphthylmethylamine hydrochloride.[1]

Synthesis of Naftifine Hydrochloride
This protocol details the final condensation reaction to form Naftifine and its conversion to the

hydrochloride salt.

Materials:

N-methyl-1-naphthylmethylamine hydrochloride (74.2g, 0.36mol)

Methyl tert-butyl ether (1.2L)
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Anhydrous potassium carbonate (123.7g, 0.90mol)

PEG-600 (60g, 0.1mol)

Cinnamyl chloride (60g, 0.39mol)

Saturated solution of hydrogen chloride in ethyl acetate

Four-necked flask with a thermometer and mechanical stirring

Reflux condenser

Procedure:

In a 2L four-necked flask, combine N-methyl-1-naphthylmethylamine hydrochloride and

methyl tert-butyl ether.[2]

Add anhydrous potassium carbonate and PEG-600 to the mixture.[2]

Heat the mixture to reflux and stir for 1 hour.[2]

Begin the dropwise addition of cinnamyl chloride. The addition should be completed over 4-6

hours.[2]

Continue stirring the reaction under reflux for an additional 8 hours. Monitor the reaction

progress by TLC until the N-methyl-1-naphthylmethylamine is consumed.[2]

After the reaction is complete, filter the solution.[2]

To the filtrate, add a saturated solution of hydrogen chloride in ethyl acetate dropwise to

precipitate the crude Naftifine hydrochloride.[2]

The crude product can be purified by recrystallization from a mixed solvent of ethyl acetate

and methanol.[2]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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